1-Bromo-2-ethyl-4-[(phenylmethyl)oxy]benzene
Overview
Description
1-Bromo-2-ethyl-4-[(phenylmethyl)oxy]benzene is an organic compound with the molecular formula C15H15BrO. It is a derivative of benzene, where a bromine atom, an ethyl group, and a benzyloxy group are substituted at different positions on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-2-ethyl-4-[(phenylmethyl)oxy]benzene can be synthesized through several methods. One common approach involves the bromination of 2-ethyl-4-[(phenylmethyl)oxy]benzene using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . The reaction typically occurs at room temperature and yields the desired product with high purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes using automated reactors and continuous flow systems. These methods ensure consistent product quality and high efficiency, making the compound readily available for various applications .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2-ethyl-4-[(phenylmethyl)oxy]benzene undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The ethyl group can be oxidized to form carboxylic acids or aldehydes.
Reduction Reactions: The benzyloxy group can be reduced to form the corresponding benzyl alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution: Products include derivatives with different functional groups replacing the bromine atom.
Oxidation: Products include carboxylic acids or aldehydes.
Reduction: Products include benzyl alcohol derivatives.
Scientific Research Applications
1-Bromo-2-ethyl-4-[(phenylmethyl)oxy]benzene has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of biochemical pathways and enzyme interactions.
Medicine: It serves as a precursor for the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Bromo-2-ethyl-4-[(phenylmethyl)oxy]benzene involves its interaction with specific molecular targets and pathways. The bromine atom and benzyloxy group play crucial roles in its reactivity and binding affinity. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates that participate in biochemical reactions .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-2-ethylbenzene: Lacks the benzyloxy group, making it less reactive in certain substitution reactions.
1-Bromo-4-ethylbenzene: The ethyl group is positioned differently, affecting its chemical properties.
1-Bromo-2-ethyl-4-methoxybenzene: Contains a methoxy group instead of a benzyloxy group, altering its reactivity.
Uniqueness
1-Bromo-2-ethyl-4-[(phenylmethyl)oxy]benzene is unique due to the presence of both the benzyloxy and ethyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .
Properties
IUPAC Name |
1-bromo-2-ethyl-4-phenylmethoxybenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrO/c1-2-13-10-14(8-9-15(13)16)17-11-12-6-4-3-5-7-12/h3-10H,2,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIIDVVFATFVXTC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)OCC2=CC=CC=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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